

Spectroscopic and Structural Elucidation of Diastovaricin I: A Technical Overview

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Compound of Interest

Compound Name: *Diastovaricin I*

Cat. No.: *B1262980*

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Introduction

Diastovaricin I, a member of the ansamycin class of antibiotics, was first isolated from *Streptomyces diastatochromogenes*. This technical guide provides a comprehensive summary of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—that were instrumental in the elucidation of its complex structure. The information presented herein is compiled from the seminal publication by Hotta et al. in *The Journal of Antibiotics* (1986).^[1]

Physicochemical Properties

Initial characterization of **Diastovaricin I** revealed the following properties:

Property	Value
Appearance	Yellow powder
Molecular Formula	C ₃₉ H ₄₅ NO ₁₀
Molecular Weight	687
UV λ _{max} (nm) (ε)	(MeOH) 238 (28,000), 275 (24,000), 315 (10,500), 330 (10,500), 435 (5,800)
Solubility	Soluble in methanol, ethyl acetate, acetone, and chloroform. Insoluble in n-hexane and water.

Spectroscopic Data

The structural determination of **Diastovaricin I** relied heavily on the following spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry was pivotal in determining the molecular formula of **Diastovaricin I**.

Ion	m/z
[M+H] ⁺	688.3019

Infrared (IR) Spectroscopy

The infrared spectrum provided crucial information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Functional Group Assignment
3400	O-H (hydroxyl)
1730	C=O (ester)
1695	C=O (amide)
1640	C=O (quinone)
1610	C=C (aromatic)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed analysis of both ¹H and ¹³C NMR spectra allowed for the complete assignment of the chemical structure of **Diastovaricin I**. The data presented below was acquired in CDCl₃.

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Assignment
184.4 (s)	C-1
181.5 (s)	C-4
170.2 (s)	C-1'
168.4 (s)	C-11
149.0 (s)	C-3
141.2 (s)	C-7
137.9 (s)	C-5
134.1 (d)	C-10
133.0 (s)	C-9
131.7 (d)	C-13
121.2 (s)	C-2
118.9 (s)	C-6
115.4 (s)	C-8
113.8 (s)	C-12
98.4 (d)	C-1"
82.3 (d)	C-15
79.2 (d)	C-21
75.3 (d)	C-19
74.5 (d)	C-17
72.8 (d)	C-25
68.9 (d)	C-3"
68.3 (d)	C-5"
67.8 (d)	C-4"

56.4 (q)	3"-OCH ₃
40.5 (t)	C-26
34.2 (d)	C-2"
33.1 (d)	C-20
32.8 (d)	C-18
31.8 (d)	C-14
27.8 (t)	C-22
26.1 (t)	C-24
20.8 (q)	27-CH ₃
19.8 (q)	20-CH ₃
18.0 (q)	6"-CH ₃
17.5 (q)	18-CH ₃
16.5 (q)	14-CH ₃
15.6 (q)	24-CH ₃
12.8 (q)	16-CH ₃

¹H NMR Spectral Data (400 MHz, CDCl₃)

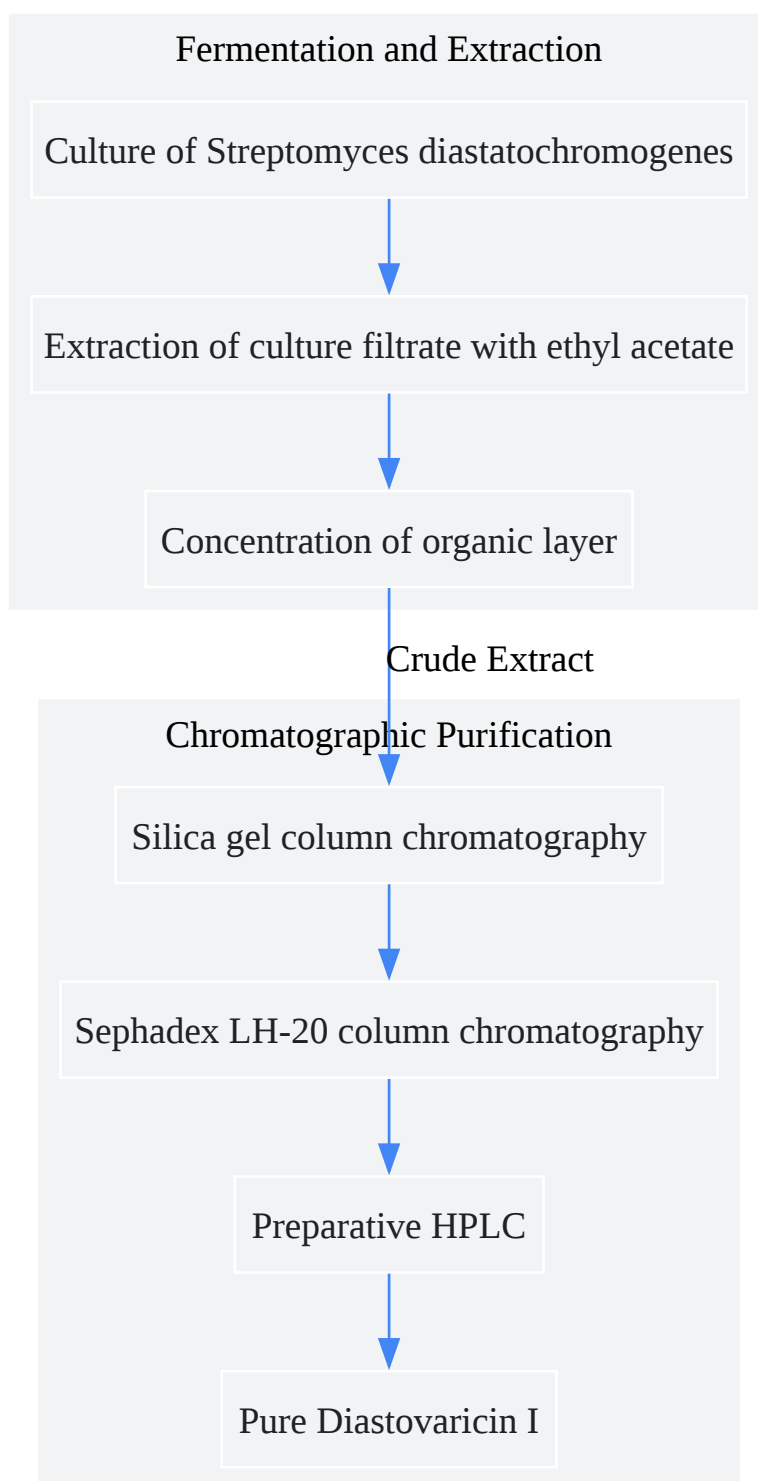
Chemical Shift (δ , ppm)	Multiplicity (J in Hz)	Proton Assignment
15.80 (s)	3-OH	
9.41 (s)	7-OH	
8.40 (s)	11-NH	
6.94 (d, 10.0)	H-10	
6.00 (dd, 15.0, 9.0)	H-13	
5.88 (d, 15.0)	H-23	
5.81 (d, 10.0)	H-25	
5.15 (d, 9.0)	H-15	
4.67 (d, 2.0)	H-1"	
4.10 (m)	H-19	
3.98 (d, 9.0)	H-17	
3.52 (dq, 9.0, 6.0)	H-5"	
3.48 (s)	3"-OCH ₃	
3.40 (dd, 9.0, 3.0)	H-4"	
3.32 (m)	H-21	
3.14 (dd, 9.0, 2.0)	H-3"	
2.70 (m)	H-14	
2.65 (m)	H-20	
2.58 (m)	H-18	
2.40 (m)	H-16	
2.30 (m)	H-22a	
2.22 (m)	H-24a	
2.10 (s)	27-CH ₃	

1.95 (m)	H-22b
1.88 (m)	H-2''
1.80 (m)	H-24b
1.78 (s)	8-CH ₃
1.30 (d, 6.0)	6''-CH ₃
1.10 (d, 7.0)	20-CH ₃
1.05 (d, 7.0)	18-CH ₃
0.98 (d, 7.0)	14-CH ₃
0.90 (d, 7.0)	16-CH ₃
0.85 (d, 7.0)	24-CH ₃

Experimental Protocols

The following methodologies were employed for the isolation and spectroscopic analysis of **Diastovaricin I**.

Isolation and Purification

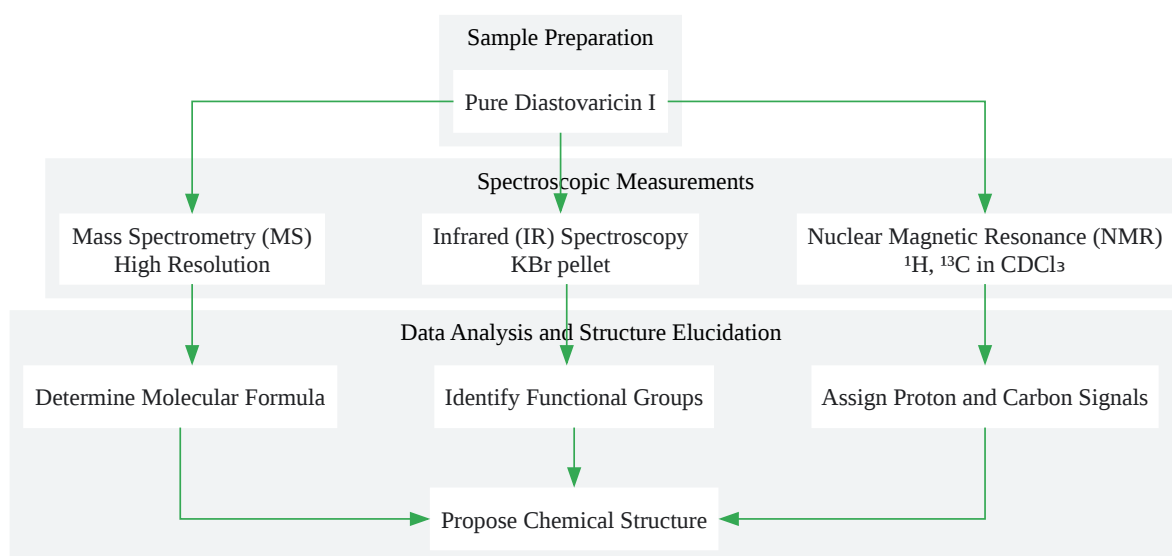


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Fig. 1: Isolation workflow for **Diastovaricin I**.

A strain of *Streptomyces diastatochromogenes* was cultured, and the resulting fermentation broth was extracted with ethyl acetate. The concentrated extract was then subjected to a series of chromatographic separations, including silica gel and Sephadex LH-20 column chromatography, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Diastovaricin I**.

Spectroscopic Analysis Workflow



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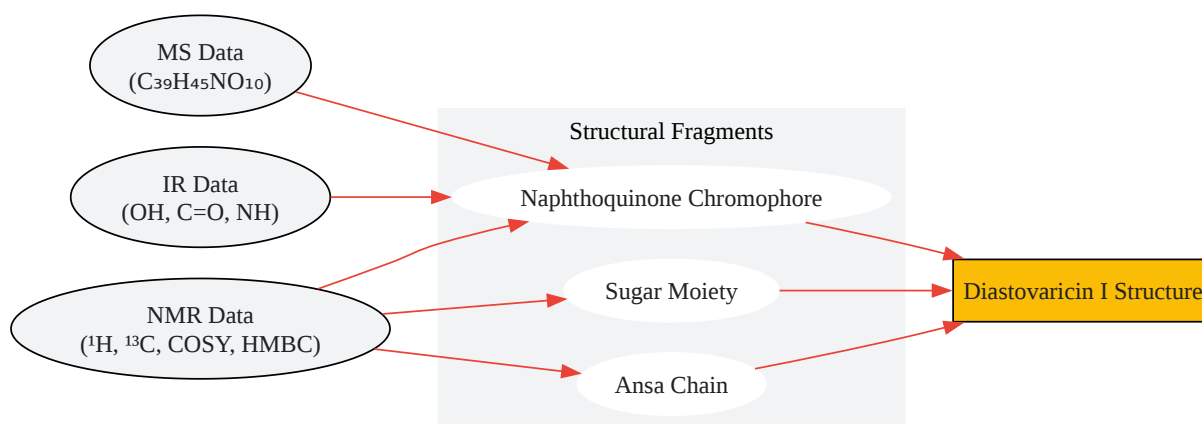
Fig. 2: Workflow for spectroscopic analysis.

- **Mass Spectrometry:** High-resolution mass spectra were recorded to determine the exact mass and molecular formula.
- **Infrared Spectroscopy:** The IR spectrum was measured using a KBr pellet to identify characteristic functional group absorptions.

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl_3) as the solvent and tetramethylsilane (TMS) as the internal standard.

Structural Elucidation Pathway

The elucidation of the **Diastovaricin I** structure was a stepwise process integrating the data from all spectroscopic methods.



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Fig. 3: Logical flow of structure elucidation.

The mass spectrometry data established the molecular formula. The IR spectrum confirmed the presence of key functional groups including hydroxyls, a quinone, an ester, and an amide. The extensive 1D and 2D NMR data, including COSY and HMBC experiments, allowed for the piecing together of the molecular fragments: the naphthoquinone core, the long ansa chain with its stereocenters, and the attached sugar unit. The culmination of this data analysis led to the definitive structural assignment of **Diastovaricin I**.

Conclusion

The spectroscopic data presented provides a foundational dataset for the chemical characterization of **Diastovaricin I**. These details are crucial for researchers engaged in the synthesis of **Diastovaricin I** analogs, professionals in drug development exploring its therapeutic potential, and scientists investigating its mode of action and biosynthetic pathway. The combination of MS, IR, and detailed NMR analysis provided an unambiguous structural elucidation of this complex natural product.

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References

- 1. NEW ANSAMYCIN ANTIBIOTICS, DIASTOVARICINS I AND II [jstage.jst.go.jp]
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